

An In-depth Technical Guide to Isoxazole-3-carbonitrile: Properties, Synthesis, and Characterization

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Compound of Interest

Compound Name: *Isoxazole-3-carbonitrile*

Cat. No.: *B1322572*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **isoxazole-3-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry and materials science. The document covers its fundamental molecular properties, outlines a general experimental protocol for the synthesis of related structures, and describes standard characterization techniques.

Core Molecular Data

Isoxazole-3-carbonitrile and its derivatives are characterized by a five-membered isoxazole ring substituted with a nitrile group at the 3-position. The physicochemical properties vary based on substitutions at other positions of the ring. The table below summarizes the molecular formula and weight for the parent compound and several common derivatives.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Isoxazole-3-carbonitrile	68776-57-8	C ₄ H ₂ N ₂ O	94.07
5-(4-Fluorophenyl)isoxazole-3-carbonitrile	Not specified	C ₁₀ H ₅ FN ₂ O	188.16[1]
5-(tert-Butyl)isoxazole-3-carbonitrile	148014-06-6	C ₈ H ₁₀ N ₂ O	150.18[2]
4,5-Dihydroisoxazole-3-carbonitrile	65150-73-4	C ₄ H ₄ N ₂ O	96.09[3]
5-Amino-3-(m-tolyl)isoxazole-4-carbonitrile	Not specified	C ₁₁ H ₉ N ₃ O	199.21[4]

Experimental Protocols

The synthesis of isoxazole rings is a well-established area of organic chemistry. One of the most prevalent and versatile methods is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene.[1][5]

This protocol describes a general procedure for synthesizing a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of **isoxazole-3-carbonitrile** derivatives. The key steps involve the in situ generation of a nitrile oxide from an aldoxime, followed by its reaction with an alkyne.

Objective: To synthesize a 3-aryl-5-substituted-isoxazole-4-carbonitrile.

Materials:

- Aromatic aldoxime (e.g., benzaldoxime)
- Substituted propiolonitrile (dipolarophile)

- Chloramine-T (oxidizing agent)
- Ethanol (solvent)
- Hexane
- Ethyl acetate
- Standard laboratory glassware (round-bottom flask, reflux condenser)
- Stirring and heating apparatus (magnetic stirrer with hot plate)
- Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

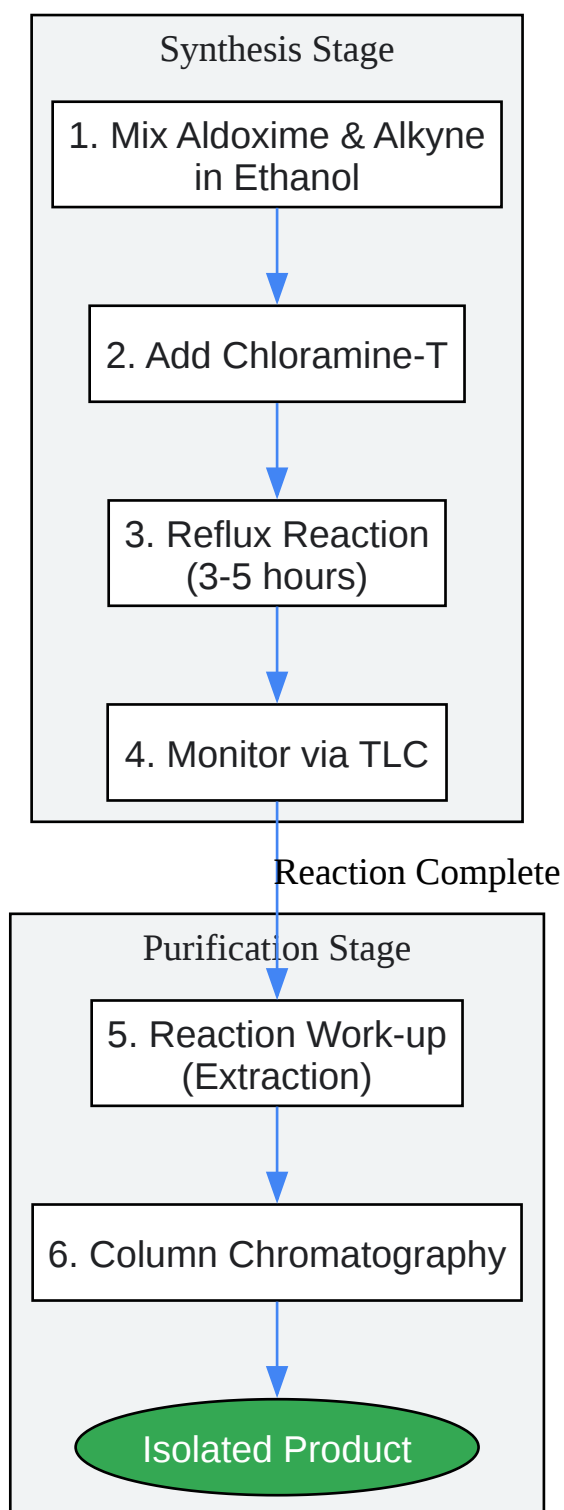
- **Reaction Setup:** In a round-bottom flask, dissolve the aromatic aldoxime (1 equivalent) and the substituted propiolonitrile (1 equivalent) in ethanol.
- **Nitrile Oxide Generation:** Add Chloramine-T (1.1 equivalents) to the mixture. Chloramine-T serves as the oxidizing agent to generate the nitrile oxide in situ from the aldoxime.
- **Cycloaddition:** Heat the reaction mixture to reflux (approximately 78°C for ethanol) for 3-5 hours.^[1] The progress of the reaction should be monitored by TLC to observe the consumption of starting materials and the formation of the product.^{[1][6]}
- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.^[2]
- **Purification:** The crude product is often purified using column chromatography on silica gel, typically with a solvent system like hexane:ethyl acetate, to isolate the desired isoxazole derivative.^[1]

The structure and purity of the synthesized compounds must be confirmed using standard analytical techniques.^{[5][7][8]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to determine the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms.[\[7\]](#)[\[8\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule, such as the $\text{C}\equiv\text{N}$ stretch of the nitrile group and vibrations associated with the isoxazole ring.[\[7\]](#)[\[8\]](#)
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[\[1\]](#)
- Elemental Analysis: This technique determines the elemental composition (C, H, N) of the synthesized compound, providing further confirmation of its chemical formula.[\[7\]](#)[\[8\]](#)

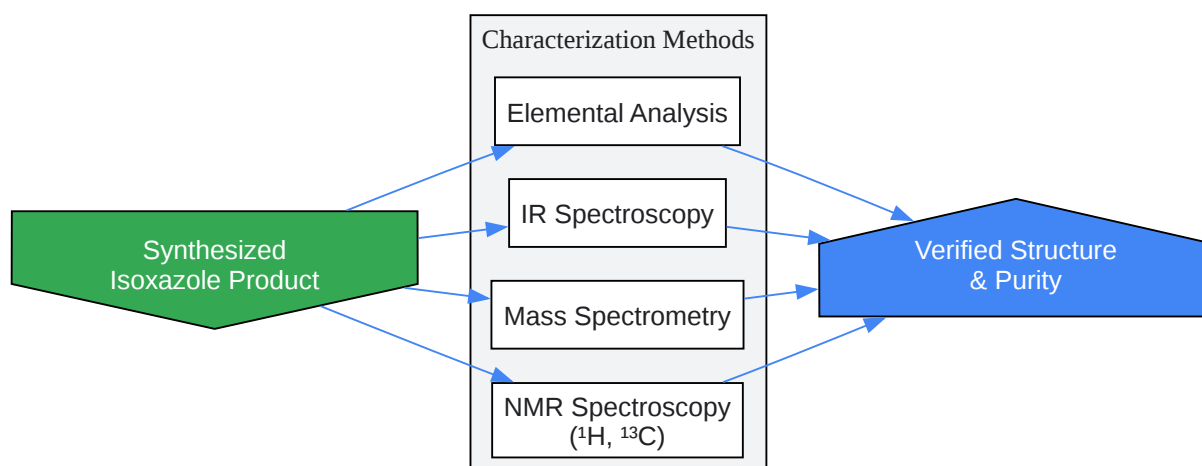
Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.



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Caption: General workflow for the synthesis of isoxazole derivatives.



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